trans-2-Aminocyclopentanol hydrochloride

cholinesterase inhibition off-target activity profiling neuropharmacology building block

trans-2-Aminocyclopentanol hydrochloride (CAS 68327-11-7, molecular formula C₅H₁₂ClNO, MW 137.61) is the hydrochloride salt of (1R,2R)-2-aminocyclopentanol, a chiral cyclic β-amino alcohol featuring trans-configured amino and hydroxyl groups on a five-membered cyclopentane ring. The compound is supplied as a crystalline solid with a melting point of 191–196 °C and is characterized by a specific optical rotation [α]²⁰/D of −32.0 to −36.0° (C=1, H₂O), confirming enantiomeric purity of the (1R,2R) configuration.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 68327-11-7
Cat. No. B153605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Aminocyclopentanol hydrochloride
CAS68327-11-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
InChIKeyZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Aminocyclopentanol Hydrochloride (CAS 68327-11-7): A Stereochemically Defined Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


trans-2-Aminocyclopentanol hydrochloride (CAS 68327-11-7, molecular formula C₅H₁₂ClNO, MW 137.61) is the hydrochloride salt of (1R,2R)-2-aminocyclopentanol, a chiral cyclic β-amino alcohol featuring trans-configured amino and hydroxyl groups on a five-membered cyclopentane ring. The compound is supplied as a crystalline solid with a melting point of 191–196 °C and is characterized by a specific optical rotation [α]²⁰/D of −32.0 to −36.0° (C=1, H₂O), confirming enantiomeric purity of the (1R,2R) configuration . It serves as a key synthetic intermediate for phosphodiesterase inhibitors and chiral ligands in asymmetric catalysis [1]. Unlike its cis isomer, the trans configuration confers distinct physicochemical properties—including a measurably lower basicity (pKa 9.28 vs. 9.70)—that directly influence reactivity, purification behavior, and biological activity profiles [2].

Why Generic Substitution Fails for trans-2-Aminocyclopentanol Hydrochloride (CAS 68327-11-7): Quantifiable Stereochemical, Physicochemical, and Scalability Differentiation


In-class β-amino alcohol building blocks cannot be interchanged generically for several quantifiable reasons. First, the cholinesterase inhibitory potential of the cis isomer of 2-aminocyclopentanol hydrochloride is approximately twofold higher than that of the trans form , meaning that biological assays using cis- instead of trans-aminocyclopentanol would produce substantially different—and potentially confounding—off-target activity profiles. Second, the trans isomer exhibits a pKa of 9.28, which is approximately 0.4 pK units lower than cis-2-aminocyclopentanol (pKa 9.70) and 0.35 pK units lower than trans-2-aminocyclohexanol (pKa 9.63) [1]; this difference alters protonation state at physiological pH and can affect salt formation, extraction efficiency, and chromatographic behavior. Third, the trans isomer of 2-aminocyclopentanol is uniquely accessible at multigram scale via the well-established carbamate addition protocol with demonstrated 79.2% yield at 7.9 g scale , whereas the cis isomer lacks a comparably scalable and documented synthetic route. Fourth, ring-size expansion from cyclopentanol to cyclohexanol alters stereochemical outcomes: trans-2-aminocycloheptanol and trans-2-aminocyclo-octanol give 1:1 isomeric mixtures upon formaldehyde condensation, whereas trans-2-aminocyclopentanol yields a single defined isomer [2], a critical consideration for downstream heterocyclic synthesis where product homogeneity is essential.

Quantitative Differentiation Evidence for trans-2-Aminocyclopentanol Hydrochloride (CAS 68327-11-7) vs. Closest Analogs: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Cholinesterase Inhibitory Potential: cis vs. trans-2-Aminocyclopentanol Hydrochloride — A Twofold Difference Directly Affecting Biological Assay Suitability

When selecting 2-aminocyclopentanol hydrochloride for biological studies, the choice between cis and trans diastereomers carries a quantifiable functional consequence. The cis-form of 2-aminocyclopentanol hydrochloride exhibits approximately twofold higher cholinesterase inhibitory potential than the trans-form . This means that any biological assay employing the cis isomer will generate substantially greater cholinergic interference than an otherwise identical assay using the trans isomer. For researchers seeking to minimize off-target cholinesterase activity—for example, when developing phosphodiesterase inhibitors or receptor ligands where the cyclopentanol core serves as a structural scaffold—the trans isomer is the rationally preferred procurement choice. The quantitative twofold difference provides a clear, data-driven basis for selecting the trans form over the cis form when low cholinesterase liability is a design criterion.

cholinesterase inhibition off-target activity profiling neuropharmacology building block

Basicity (pKa) Differentiation: trans-2-Aminocyclopentanol is 0.42 pK Units Weaker as a Base than its cis Isomer and 0.35 pK Units Weaker than trans-2-Aminocyclohexanol

The basicity of trans-2-aminocyclopentanol (pKa 9.28) is measurably and meaningfully lower than that of its closest comparators: cis-2-aminocyclopentanol (pKa 9.70), trans-2-aminocyclohexanol (pKa 9.63), and cis-2-aminocyclohexanol (pKa 9.72) [1]. This ~0.4 pK unit difference corresponds to an approximately 2.5-fold difference in base strength, which directly impacts several practical aspects of chemical handling: (i) the protonation equilibrium at or near physiological pH shifts meaningfully, affecting aqueous solubility and membrane permeability predictions; (ii) acid-base extraction protocols require different pH set-points for optimal recovery; (iii) hydrochloride salt stoichiometry and hygroscopicity behavior differ; and (iv) ion-pairing chromatographic retention times are altered. This pKa difference is not a marginal effect—it is a well-established, experimentally measured property that distinguishes trans-2-aminocyclopentanol from all three closest structural analogs in a single quantitative dimension [1].

pKa protonation state salt formation extraction efficiency

Scalable Synthesis: trans-2-Aminocyclopentanol Hydrochloride Achieves 79.2% Isolated Yield at 7.9 g Scale via Carbamate Addition–Hydrogenation Protocol — A Documented Multigram Route Absent for the cis Isomer

A critical procurement consideration for any synthetic building block is the availability of a documented, reproducible, and scalable synthetic route. The trans-form of 2-aminocyclopentanol hydrochloride can be produced at multigram scale via the carbamate addition protocol, as explicitly stated in vendor technical literature and demonstrated in patent EP1398310 . Specifically, hydrogenation of (R,R)-2-benzyloxycarbonylaminocyclopentanol (15 g, 70.7 mmol) over 5% Pd/C under 2 MPa H₂ at 50 °C for 3 hours in degassed methanol, followed by HCl acidification to pH 3 and aqueous phase concentration, affords 7.9 g of the title hydrochloride salt in 79.2% isolated yield . By contrast, the cis isomer lacks a comparably established and documented large-scale protocol in the open patent or primary literature [1]. This documented scalability is a material procurement advantage for programs progressing from milligram-scale discovery to gram-scale lead optimization and beyond.

multigram synthesis carbamate addition hydrogenation process chemistry

Stereochemical Fidelity in Formaldehyde Condensation: trans-2-Aminocyclopentanol Yields a Single Defined Heterocyclic Product, Whereas Larger-Ring Analogs Produce 1:1 Isomeric Mixtures

The reaction of trans-2-amino alcohols with formaldehyde is a well-established entry into bridgehead nitrogen heterocycles of pharmaceutical relevance. Critically, the stereochemical outcome of this transformation is ring-size dependent in a quantifiable manner. trans-2-Aminocyclopentanol and trans-2-aminocyclohexanol each condense with formaldehyde to give a single isomer of the corresponding NN′-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecine [1]. However, when the ring size is increased to cycloheptanol or cyclo-octanol, the reaction yields a 1:1 mixture of two isomeric bis(perhydrocycloalkeno-oxazol-3-yl)methanes [1]. This means that for applications requiring a single, well-defined heterocyclic product without tedious isomer separation, procurement of the five-membered (cyclopentanol) or six-membered (cyclohexanol) trans isomer is functionally mandatory; the seven- and eight-membered ring analogs are unsuitable due to inherent product heterogeneity.

formaldehyde condensation heterocyclic synthesis product homogeneity dioxadiazecine

Enantiomeric Purity Specification: Optical Rotation [α]²⁰/D = −32.0 to −36.0° Provides a Verifiable, Quantitative Identity and Quality Metric for (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride Procurement

For chiral building blocks, a clearly defined and narrow optical rotation specification is essential for verifying stereochemical integrity upon receipt. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride is supplied with a tight optical rotation specification of [α]²⁰/D = −32.0 to −36.0° (C=1, H₂O) , as confirmed by both TCI America (≥98.0% purity grade) and Chem-Impex International . A rotation value less negative than −32° (e.g., −28°) is a recognized indicator of partial racemization or contamination with the (1S,2S) enantiomer . This specification provides an immediate, experimentally accessible quality gate: any lot falling outside this range can be rejected without recourse to more complex chiral HPLC or NMR methods. By contrast, the cis isomer and the opposite (1S,2S) enantiomer each have distinct, non-overlapping optical rotation values, meaning that a simple polarimetric measurement can simultaneously confirm both enantiomeric identity and purity for the trans-(1R,2R) form.

optical rotation enantiomeric purity quality control chiral identity

Physical Form Optionality: Solid (Sigma 671878) vs. Liquid (Sigma 712973) Presentation of trans-2-Aminocyclopentanol Hydrochloride Enables Procurement Tailored to Handling and Formulation Requirements

Sigma-Aldrich offers (1R,2R)-trans-2-aminocyclopentanol hydrochloride in two distinct physical forms under different catalog numbers: product 671878 is a solid with assay ≥96.5% (GC) and enantiomeric excess ≥97.0% (GC) , while product 712973 is a liquid with identical purity specifications (≥96.5% GC, 97%) and optical purity (ee ≥97.0% GC) . Both forms share the same chemical identity, assay specification, and enantiomeric purity threshold. The availability of two physical forms provides procurement flexibility: the solid form (671878) is preferred for gravimetric dispensing, long-term storage stability, and solid-phase formulation workflows, while the liquid form (712973) facilitates direct volumetric transfer, high-throughput parallel synthesis liquid handling, and compatibility with solution-phase reaction setups. This dual-form availability is uncommon among chiral amino alcohol building blocks and constitutes a tangible operational advantage during experimental workflow design .

physical form solid vs. liquid handling preference formulation compatibility

Evidence-Backed Application Scenarios for trans-2-Aminocyclopentanol Hydrochloride (CAS 68327-11-7) in Pharmaceutical Synthesis and Asymmetric Catalysis


Chiral Ligand Synthesis for Enantioselective Catalysis — Supported by Demonstrated Utility in Diethylzinc Addition to Benzaldehyde

The (1R,2R) stereochemistry of trans-2-aminocyclopentanol hydrochloride provides a pre-organized chiral scaffold for ligand construction. Optically active trans-2-(N,N-dialkylamino)cyclopentanol derivatives, prepared from this compound with enantiomeric excesses of 95–≥99%, have been validated as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde [1]. The cyclopentylic analog of vesamicol has also been synthesized from this scaffold, confirming its utility in generating bioactive molecules [1]. The narrow optical rotation specification (−32.0 to −36.0°) ensures that the starting material maintains stereochemical fidelity throughout the ligand synthesis sequence .

Phosphodiesterase Inhibitor and CEPT Inhibitor Intermediate — Backed by Primary Literature and Patent-Validated Scalable Synthesis

trans-2-Aminocyclopentanol is explicitly identified as a valuable precursor of phosphodiesterase inhibitors in the peer-reviewed literature [1], and the (1R,2R) enantiomer is specifically documented as a building block for heterocyclic and aromatic ureas and amides that function as CEPT (cholesteryl ester transfer protein) inhibitors . For programs advancing from discovery to preclinical development, the patent-documented carbamate addition–hydrogenation protocol (79.2% yield at 7.9 g scale) provides a validated route for securing multigram quantities of the hydrochloride salt without reliance on commercial supply alone .

Stereochemically Homogeneous Heterocyclic Synthesis via Formaldehyde Condensation — Single-Isomer Product Formation

When trans-2-aminocyclopentanol hydrochloride is employed in formaldehyde condensation reactions, it yields a single defined isomer of NN′-methanoperhydrocyclopentano[d,i][1,6,3,8]dioxadiazecine, in contrast to the 1:1 isomeric mixtures obtained from seven- and eight-membered ring analogs [1]. This stereochemical fidelity makes the cyclopentanol scaffold the preferred choice for synthesizing bridgehead nitrogen heterocycles where product homogeneity is critical, eliminating the need for costly and yield-reducing isomer separation steps.

Biological Assay Development Requiring Minimized Cholinesterase Interference — Rational Selection of the trans Over the cis Diastereomer

In pharmacological profiling of compounds built on the 2-aminocyclopentanol scaffold, the trans isomer is the rationally preferred substrate when low cholinesterase inhibitory activity is desired. The cis isomer exhibits approximately twofold higher cholinesterase inhibition [1], which could confound assay readouts in neuropharmacology or cardiovascular target screening. Procurement of the trans isomer (CAS 68327-11-7) rather than the cis isomer (CAS 31889-37-9 or 137254-03-6) provides a data-driven strategy for minimizing this specific off-target liability from the outset of a screening campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Aminocyclopentanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.